N-Phenylazepan-4-amine
Overview
Description
N-Phenylazepan-4-amine is an organic compound with the molecular formula C12H18N2. It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the azepane ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenylazepan-4-amine can be synthesized through several methods. One common approach involves the reaction of azepane with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or xylene, and using a condensing agent like anhydrous potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-Phenylazepan-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: this compound can participate in substitution reactions, where the phenyl group can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
N-Phenylazepan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-Phenylazepan-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting its effects on neurological functions .
Comparison with Similar Compounds
N-Phenylazepan-4-amine can be compared with other similar compounds such as:
Azepane: The parent compound without the phenyl group.
N-Methylazepan-4-amine: A derivative with a methyl group instead of a phenyl group.
N-Phenylpiperidine: A six-membered ring analog with a phenyl group.
Uniqueness: this compound is unique due to its seven-membered ring structure combined with a phenyl group, which imparts distinct chemical and biological properties compared to its six-membered ring analogs and other substituted azepanes .
Properties
IUPAC Name |
N-phenylazepan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12/h1-3,5-6,12-14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBFERKHHLUJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506189 | |
Record name | N-Phenylazepan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74134-07-9 | |
Record name | N-Phenylazepan-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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